molecular formula C11H15N3O B13990637 2-(3-Ethoxypropylamino)pyridine-4-carbonitrile CAS No. 869299-35-4

2-(3-Ethoxypropylamino)pyridine-4-carbonitrile

Katalognummer: B13990637
CAS-Nummer: 869299-35-4
Molekulargewicht: 205.26 g/mol
InChI-Schlüssel: XQDNPUPIZHGKDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Ethoxypropylamino)pyridine-4-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with an ethoxypropylamino group at the 2-position and a carbonitrile group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxypropylamino)pyridine-4-carbonitrile typically involves the reaction of 2-chloropyridine-4-carbonitrile with 3-ethoxypropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the product is typically achieved through recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Ethoxypropylamino)pyridine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxypropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Ethoxypropylamino)pyridine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 2-(3-Ethoxypropylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets. The ethoxypropylamino group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4,6-diphenylpyridine-3-carbonitrile
  • 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-4,7-dihydro-7-methyl-pyrano[2,3-e]indole
  • 2-Amino-3-cyano-4H-chromenes

Uniqueness

2-(3-Ethoxypropylamino)pyridine-4-carbonitrile is unique due to the presence of the ethoxypropylamino group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

Eigenschaften

CAS-Nummer

869299-35-4

Molekularformel

C11H15N3O

Molekulargewicht

205.26 g/mol

IUPAC-Name

2-(3-ethoxypropylamino)pyridine-4-carbonitrile

InChI

InChI=1S/C11H15N3O/c1-2-15-7-3-5-13-11-8-10(9-12)4-6-14-11/h4,6,8H,2-3,5,7H2,1H3,(H,13,14)

InChI-Schlüssel

XQDNPUPIZHGKDK-UHFFFAOYSA-N

Kanonische SMILES

CCOCCCNC1=NC=CC(=C1)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.